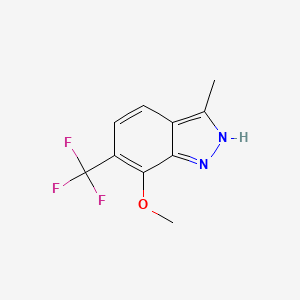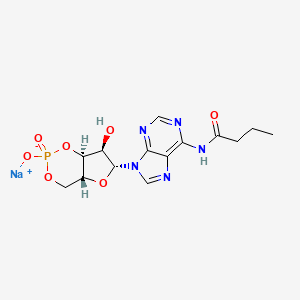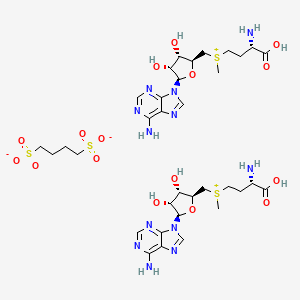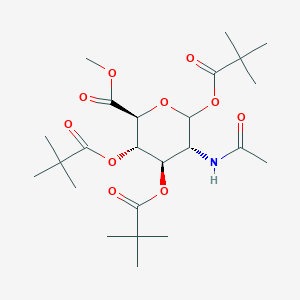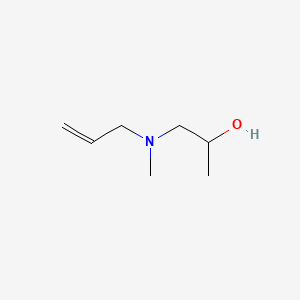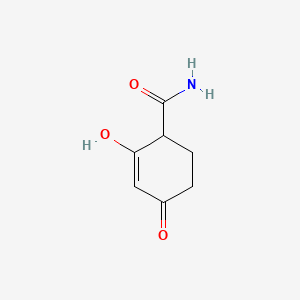
2-Hydroxy-4-oxocyclohex-2-ene-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-4-oxocyclohex-2-ene-1-carboxamide is a chemical compound with a unique structure that includes a hydroxyl group, a ketone, and an amide functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-4-oxocyclohex-2-ene-1-carboxamide can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For example, starting from cyclohexanecarboxylate derivatives, the compound can be synthesized through a series of oxidation and cyclization reactions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, purification through crystallization, and quality control measures to meet industry standards .
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxy-4-oxocyclohex-2-ene-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The hydroxyl and amide groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to various derivatives with modified functional groups .
Aplicaciones Científicas De Investigación
2-Hydroxy-4-oxocyclohex-2-ene-1-carboxamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: It is used in the production of various chemical products and materials.
Mecanismo De Acción
The mechanism by which 2-Hydroxy-4-oxocyclohex-2-ene-1-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyl and amide groups play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity. Detailed studies are required to fully elucidate the molecular mechanisms and pathways involved .
Comparación Con Compuestos Similares
Similar Compounds
4-Oxocyclohex-2-ene-1-carboxylate: A related compound with similar structural features but lacking the hydroxyl group.
4-Oxocyclohex-2-ene-1-carboxylic acid: Another similar compound with a carboxylic acid functional group instead of an amide.
Uniqueness
2-Hydroxy-4-oxocyclohex-2-ene-1-carboxamide is unique due to the presence of both hydroxyl and amide groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C7H9NO3 |
|---|---|
Peso molecular |
155.15 g/mol |
Nombre IUPAC |
2-hydroxy-4-oxocyclohex-2-ene-1-carboxamide |
InChI |
InChI=1S/C7H9NO3/c8-7(11)5-2-1-4(9)3-6(5)10/h3,5,10H,1-2H2,(H2,8,11) |
Clave InChI |
GHGMXIIZVZAVOH-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)C=C(C1C(=O)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


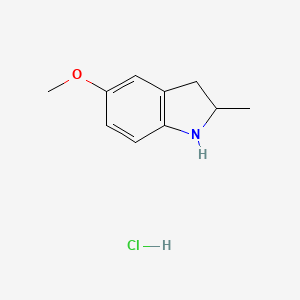
![2-[[(1RS)-1-Methyl-2-[2-(trifluoromethyl)phenyl]ethyl]amino]ethyl Benzoate Hydrochloride](/img/structure/B13837569.png)
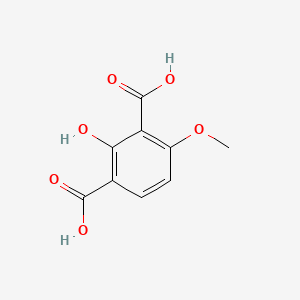
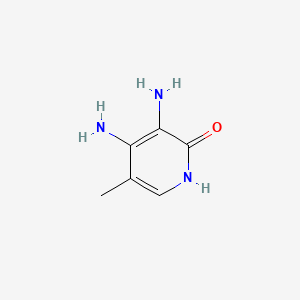
![[1-Hydroxy-2-[3-(2-hydroxy-2,2-diphosphonoethyl)imidazol-1-ium-1-yl]-1-phosphonoethyl]phosphonic acid](/img/structure/B13837590.png)

![N-[[2'-(2H-Tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-L-valine methyl ester](/img/structure/B13837618.png)
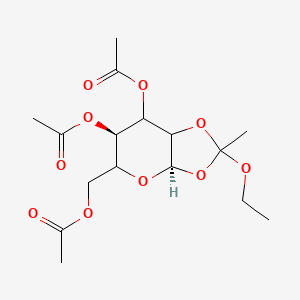
![[6-[6-(3-Acetyl-4,4a,6,12a-tetrahydroxy-9-methoxy-11-methyl-2,5,7,10-tetraoxo-1,12-dihydrotetracen-1-yl)-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 2-hydroxy-3,6-dimethylbenzoate](/img/structure/B13837625.png)
